

Application Note: HPLC Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Phenyl-2-(4-phenylpiperazino)-1-ethanol
Cat. No.:	B1295947

[Get Quote](#)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol**. The method is suitable for researchers, scientists, and professionals in drug development and quality control. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for the accurate determination of this compound.

Introduction

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol is a chemical compound with the molecular formula C₁₈H₂₂N₂O and a molecular weight of 282.38 g/mol [1][2]. Accurate and precise analytical methods are crucial for its quantification in various matrices during research, development, and manufacturing processes. This document provides a detailed protocol for a reversed-phase HPLC method that offers excellent sensitivity and resolution for the analysis of **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol**.

Chemical and Physical Properties

- Chemical Name: **1-phenyl-2-(4-phenylpiperazino)-1-ethanol**[1][2]
- CAS Number: 94262-62-1[1][2][3]

- Molecular Formula: C₁₈H₂₂N₂O[[1](#)][[2](#)]
- Molecular Weight: 282.38 g/mol [[1](#)][[2](#)]
- Structure: (Image of the chemical structure of **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol** would be placed here in a full document)

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol**.

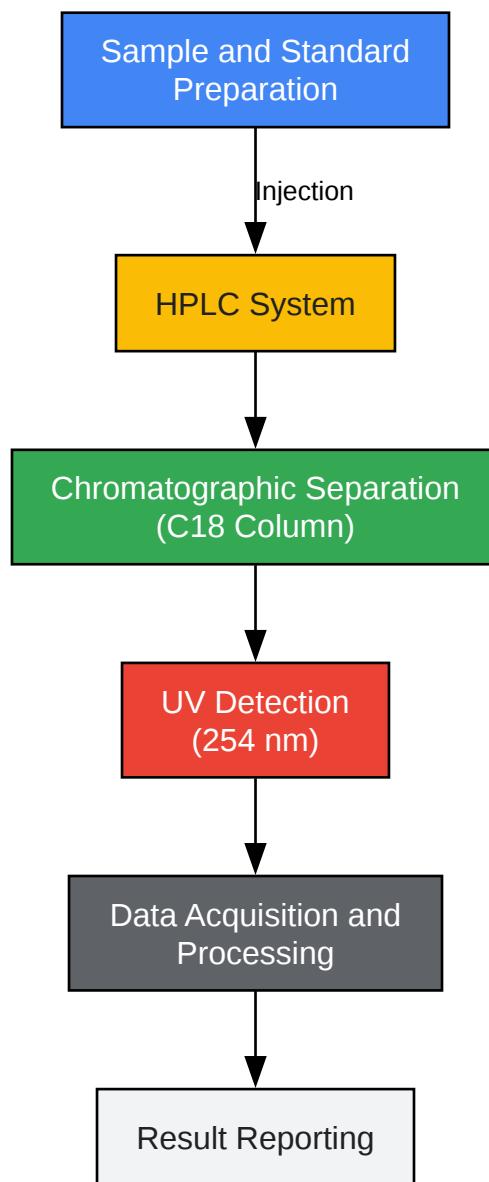
- **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid (analytical grade)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.45 µm)
- HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Data acquisition and processing software.

Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient	0-15 min: 30-70% B 15-20 min: 70% B 20-22 min: 70-30% B 22-25 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	10 μ L
Run Time	25 minutes

- Stock Standard Solution (1000 μ g/mL): Accurately weigh 10 mg of **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 30% B) to obtain concentrations ranging from 1 μ g/mL to 100 μ g/mL.
- Accurately weigh a sample containing **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol**.
- Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to achieve a final concentration within the calibration range.
- Filter the final solution through a 0.45 μ m syringe filter before injection into the HPLC system.

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution (e.g., 50 μ g/mL) five times and evaluate the following parameters:

- Tailing factor: Should be ≤ 2.0
- Theoretical plates: Should be ≥ 2000
- Relative Standard Deviation (RSD) of peak area: Should be $\leq 2.0\%$


Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol**.

Parameter	Expected Value
Retention Time (min)	Approximately 12.5
Linearity (r^2)	≥ 0.999
Limit of Detection (LOD)	$\sim 0.1 \mu\text{g/mL}$
Limit of Quantification (LOQ)	$\sim 0.3 \mu\text{g/mL}$
Precision (%RSD)	$< 2\%$
Accuracy (% Recovery)	98-102%

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for the HPLC analysis of **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol**.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol**. The protocol is straightforward and can be readily implemented in a laboratory setting with standard HPLC equipment. This method is suitable for routine quality control and research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-phenyl-2-(4-phenylpiperazino)-1-ethanol | 94262-62-1 [chemicalbook.com]
- 2. 94262-62-1 CAS MSDS (1-phenyl-2-(4-phenylpiperazino)-1-ethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 94262-62-1(1-Phenyl-2-(4-phenylpiperazino)-1-ethanol) | Kuujia.com [ko.kuujia.com]
- To cite this document: BenchChem. [Application Note: HPLC Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295947#hplc-method-for-1-phenyl-2-4-phenylpiperazino-1-ethanol-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com